MAO-B Inhibition Potency and Selectivity vs. MAO-A
2-(4-Fluorophenyl)quinolin-7-amine inhibits human MAO-B with an IC50 of 666 nM, while showing negligible activity against MAO-A (IC50 = 100,000 nM) [1]. This represents a selectivity ratio of approximately 150-fold for MAO-B over MAO-A. In contrast, many simple quinoline derivatives exhibit preferential inhibition of MAO-A over MAO-B [2], highlighting a distinct and quantifiable difference in target preference for this specific compound.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 666 nM; MAO-A IC50 = 100,000 nM |
| Comparator Or Baseline | Typical quinoline derivatives (e.g., quinoline, quinaldine) which preferentially inhibit MAO-A over MAO-B [2] |
| Quantified Difference | Selectivity ratio of ~150 for MAO-B over MAO-A, contrasting with the common MAO-A preference of the quinoline class. |
| Conditions | Recombinant human MAO enzymes; inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by fluorescence assay [1] |
Why This Matters
This specific selectivity profile for MAO-B makes the compound a valuable tool for studying MAO-B related pathways (e.g., in Parkinson's disease or depression) without confounding inhibition of MAO-A, a feature not shared by many other quinoline-based compounds.
- [1] BindingDB. (2013). BDBM50401986 / CHEMBL2203918. BindingDB Entry. View Source
- [2] Naoi, M., et al. (1988). Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. Journal of Neurochemistry, 50(4), 1105-1110. View Source
